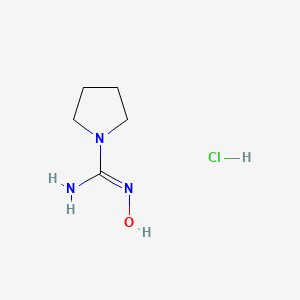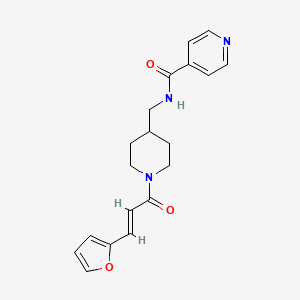![molecular formula C20H20N2O3S B2847288 1-{2-Hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-3-(2-methoxyphenyl)urea CAS No. 2320925-02-6](/img/structure/B2847288.png)
1-{2-Hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-3-(2-methoxyphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{2-Hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-3-(2-methoxyphenyl)urea is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicine. This compound has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further research.
Mechanism of Action
The mechanism of action of 1-{2-Hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-3-(2-methoxyphenyl)urea involves the inhibition of certain enzymes and pathways that are involved in the inflammatory and cancerous processes. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and the nuclear factor kappa B (NF-κB) pathway, which are known to play a role in inflammation and cancer.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. Research has shown that this compound has anti-inflammatory, anti-cancer, and anti-angiogenic properties. It has also been found to inhibit the growth and proliferation of cancer cells.
Advantages and Limitations for Lab Experiments
The advantages of using 1-{2-Hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-3-(2-methoxyphenyl)urea in lab experiments include its potential applications in the treatment of various diseases, its ability to inhibit the activity of certain enzymes and pathways, and its anti-cancer properties. However, there are also limitations to using this compound in lab experiments, such as its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
1-{2-Hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-3-(2-methoxyphenyl)urea has opened up new possibilities for future research in the field of medicine. Some potential future directions for research include:
1. Further studies to fully understand the mechanism of action of this compound.
2. Development of new drugs based on this compound for the treatment of various diseases.
3. Investigation of the potential side effects and toxicity of this compound.
4. Exploration of the potential use of this compound in combination with other drugs for enhanced therapeutic effect.
5. Investigation of the potential use of this compound in the treatment of other diseases beyond cancer and inflammation.
Conclusion:
This compound is a promising compound that has exhibited potential applications in the field of medicine. Its anti-inflammatory and anti-cancer properties make it a potential candidate for the treatment of various diseases. However, further research is needed to fully understand its mechanism of action and potential side effects.
Synthesis Methods
The synthesis of 1-{2-Hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-3-(2-methoxyphenyl)urea involves the reaction of 2-(2-methoxyphenyl)acetic acid with 4-(thiophen-3-yl)benzaldehyde in the presence of a base such as potassium carbonate. The resulting product is then reacted with urea to yield the final compound.
Scientific Research Applications
1-{2-Hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-3-(2-methoxyphenyl)urea has been found to exhibit potential applications in the field of medicine. Research has shown that this compound has anti-inflammatory and anti-cancer properties, making it a potential candidate for the treatment of various diseases.
properties
IUPAC Name |
1-[2-hydroxy-2-(4-thiophen-3-ylphenyl)ethyl]-3-(2-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S/c1-25-19-5-3-2-4-17(19)22-20(24)21-12-18(23)15-8-6-14(7-9-15)16-10-11-26-13-16/h2-11,13,18,23H,12H2,1H3,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOKVIILEPWEOJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NCC(C2=CC=C(C=C2)C3=CSC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2847206.png)

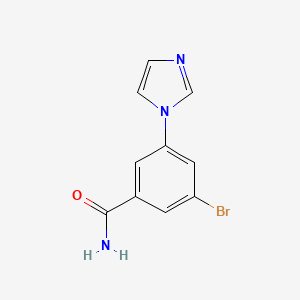
![1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(4-isopropylphenoxy)ethanone](/img/structure/B2847211.png)
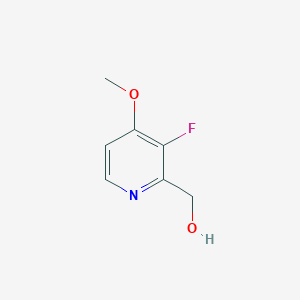
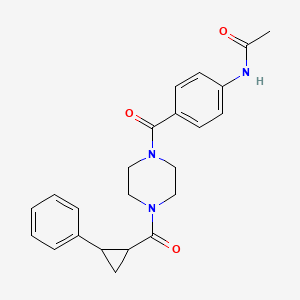
![N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide](/img/structure/B2847216.png)
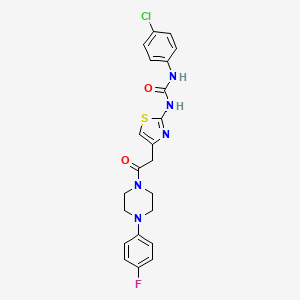

![(2Z)-2-[(3-fluorophenyl)imino]-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B2847220.png)

